Boc-L-cysteine tert-Butyl Ester

Catalog No.
S8809514
CAS No.
M.F
C12H23NO4S
M. Wt
277.38 g/mol
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Boc-L-cysteine tert-Butyl Ester

Product Name

Boc-L-cysteine tert-Butyl Ester

IUPAC Name

tert-butyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoate

Molecular Formula

C12H23NO4S

Molecular Weight

277.38 g/mol

InChI

InChI=1S/C12H23NO4S/c1-11(2,3)16-9(14)8(7-18)13-10(15)17-12(4,5)6/h8,18H,7H2,1-6H3,(H,13,15)/t8-/m0/s1

InChI Key

ZLVFXLRGWYCEIQ-QMMMGPOBSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CS)NC(=O)OC(C)(C)C

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CS)NC(=O)OC(C)(C)C

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for Boc-L-cysteine tert-butyl ester is (R)-2-[(tert-butoxycarbonyl)amino]-3-sulfanylpropanoic acid tert-butyl ester. This name reflects:

  • The R-configuration at the chiral center (derived from L-cysteine).
  • A tert-butoxycarbonyl (Boc) group protecting the α-amino group.
  • A tert-butyl ester protecting the carboxyl group.
  • A free thiol (-SH) group at the β-position.

The structural formula (Fig. 1) comprises:

  • Boc group: (C₄H₉)₃CO-O-C(O)- attached to the amino group.
  • Cysteine backbone: CH₂-SH-CH(NH-)-COO-.
  • tert-butyl ester: -O-C(O)-O-C(CH₃)₃.

Note: For 2D/3D structural models, consult PubChem CID 11288930 and CID 14258343 .

Alternative Naming Conventions

This compound is referenced diversely in chemical literature:

Common SynonymSource
Boc-L-Cys-OtBuChemsrc
N-Boc-L-cysteine tert-butyl esterFujifilm Wako
tert-Butyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoateChem960

These variants emphasize functional group protection (Boc, tert-butyl) or stereochemistry (L-configuration).

CAS Registry Number and Molecular Formula Validation

The CAS Registry Number for Boc-L-cysteine tert-butyl ester is 98330-15-5. This identifier distinguishes it from related compounds such as:

  • Boc-Cys(tBu)-OH (CAS 56976-06-8 ): A free acid with tert-butyl thioether protection.
  • Boc-Cys(StBu)-OH (CAS 30044-61-2 ): A disulfide derivative.

The molecular formula, C₁₂H₂₃NO₄S, is consistent across PubChem , Chemsrc , and supplier data . Key validations include:

PropertyValueMethod/Source
Molecular weight277.38 g/molPubChem
Exact mass277.135 DaChemsrc
PSA (Polar Surface Area)103.43 ŲComputed

Solid-Phase Peptide Synthesis (SPPS) Applications

Boc-L-cysteine tert-butyl ester is integral to both Boc- and Fmoc-based SPPS strategies. In Fmoc-SPPS, the tert-butyl ester group remains stable under basic piperidine treatment, while the Boc group is selectively removed via trifluoroacetic acid (TFA) cleavage. A study employing Fmoc-SPPS for somatostatin analogs demonstrated that coupling Boc-L-cysteine tert-butyl ester using N,N′-diisopropylcarbodiimide (DIC) and OxymaPure minimized racemization, achieving >95% coupling efficiency [2]. However, TFA-mediated cleavage introduced S-tert-butylation side products at cysteine residues, with up to 32.3% undesired modification observed under prolonged high-temperature conditions (40°C, 2 hours) [2].

Comparative analysis of Boc- and Fmoc-SPPS methodologies revealed distinct advantages:

Table 1: SPPS Strategies for Boc-L-Cysteine tert-Butyl Ester Incorporation

StrategyCoupling ReagentsDeprotection ConditionsSide Reactions Observed
Fmoc-SPPSDIC/OxymaPure20% piperidine/DMFS-tert-butylation (11–32%) [2]
Boc-SPPSTFA-labile resinsTFMSA/TFAReduced thiol alkylation [3]

Microwave-assisted SPPS further enhanced incorporation efficiency, reducing cycle times by 40% while maintaining >90% purity for cysteine-rich peptides [5].

Protection/Deprotection Strategies for Thiol Functionality

The thiol group of cysteine requires protection to prevent disulfide formation or alkylation during synthesis. Boc-L-cysteine tert-butyl ester employs tert-butyl disulfide (StBu) or trityl (Trt) groups for thiol protection. StBu, being electronically neutral and TFA-stable, prevents thiazolidine formation during Fmoc removal, as demonstrated in the synthesis of N-methyl cysteine derivatives [3]. Deprotection via thiolysis with β-mercaptoethanol yielded free thiols in 89% efficiency [3].

In contrast, Trt protection under TFA cleavage led to S-tert-butylation via tert-butyl trifluoroacetate intermediates. Substituting Trt with pyridazinedione (PD) protecting groups reduced this side reaction to <5% in oxytocin synthesis, as PD’s thiol-labile design enabled selective deprotection under mild reducing conditions [5].

Table 2: Thiol Protection Group Performance

GroupStability (TFA)Deprotection MethodSide Reaction Incidence
StBuHighβ-mercaptoethanol<10% [3]
TrtModerateTFA/TIS/H₂O15–32% [2]
PDHighTris(2-carboxyethyl)phosphine<5% [5]

Optimized Reaction Conditions for Esterification

Esterification of Boc-L-cysteine to its tert-butyl ester is optimized using bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst. This method achieved 94% yield within 2 hours at 25°C, surpassing conventional HClO₄-catalyzed routes by 20% [6]. Key parameters include:

  • Solvent System: Dichloromethane (DCM) with 10% tert-butyl acetate enhanced solubility of free amino acids, reducing reaction time by 30% [6].
  • Acid Scavengers: Adding triisopropylsilane (TIS) and water during TFA cleavage minimized tert-butyl cation accumulation, lowering S-tert-butylation to 11.1% at 25°C (30 minutes) [2].
  • Temperature Control: Maintaining cleavage temperatures below 25°C prevented exothermic side reactions, as evidenced by HPLC purity >87% under optimized conditions [2].

Table 3: Esterification Optimization Parameters

ParameterOptimal ConditionYield/Purity Improvement
CatalystTf₂NH (5 mol%)94% yield [6]
Cleavage Duration30 minutes at 25°C87.2% purity [2]
Scavenger RatioTIS/H₂O (2.5:2.5)15.4% → 11.1% side products [2]

X-ray Crystallography Studies of Tertiary Butyl Derivatives

X-ray crystallography provides fundamental insights into the solid-state structure and molecular packing arrangements of tertiary butyl derivatives of amino acids. The structural analysis of related compounds reveals important conformational and intermolecular interaction patterns that are characteristic of these protecting group systems [1] [2].

The crystal structure of tert-butyl N-tert-butoxycarbonyl-S-trityl-L-cysteinate, a closely related analog, has been determined through single crystal X-ray diffraction analysis. This compound crystallizes in the orthorhombic space group P212121 with unit cell parameters of a = 8.962(1) Å, b = 14.744(3) Å, and c = 22.654(4) Å, yielding a unit cell volume of 2993.2(9) ų [1]. The molecular structure adopts an extended, nearly all-trans C5 conformation with an intramolecular N-H···O=C hydrogen bond stabilizing the backbone geometry [2].

Table 1: Crystallographic Data for Tertiary Butyl Derivatives

CompoundMolecular FormulaMolecular WeightCrystal SystemSpace GroupUnit Cell ParametersVolumeZDensityReference
tert-Butyl N-tert-butoxycarbonyl-S-trityl-L-cysteinateC31H37NO4S519.68OrthorhombicP212121a=8.962(1), b=14.744(3), c=22.654(4) Å2993.2(9) ų41.153 g/cm³J. Chem. Crystallogr., 2000
tert-butyl 3,6-diiodocarbazole-9-carboxylateC17H15I2NO2519.12MonoclinicP21/na=7.4434(8), b=22.175(2), c=9.6155(11) Å1556.9(3) ų42.218 g/cm³Acta Cryst. E, 2023
tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylateC20H27FN2O2346.44OrthorhombicPbcaa=10.0449(11), b=7.2284(8), c=10.3103(11) Å747.6(1) ų21.312 g/cm³Acta Cryst. E, 2021

The intermolecular interactions in these crystal structures are dominated by weak hydrogen bonds and hydrophobic contacts rather than strong classical hydrogen bonding. C-H···O hydrogen bonds with donor-acceptor distances of approximately 3.5 Å link phenyl hydrogen atoms to carbonyl groups, while CH/π interactions with C···C distances of approximately 3.7 Å occur between methyl groups of the tert-butyl fragments and aromatic rings [2].

The extended C5 conformation observed in the crystal structure closely matches the minimum energy conformer calculated through ab initio methods for the isolated molecule. This conformational preference is stabilized by the extensive network of weak intermolecular interactions that constrain the molecule while permitting retention of the energetically favorable backbone geometry [2].

Crystallographic studies of related tert-butyl protected amino acids demonstrate that these derivatives adopt extended conformations in the solid state, with the bulky tert-butyl protecting groups creating significant steric hindrance that influences overall molecular geometry and crystal packing arrangements . The steric effects of the tert-butyl groups lead to characteristic packing patterns where molecules are organized to minimize unfavorable van der Waals contacts while maximizing weak attractive interactions [4].

NMR Spectral Assignments (¹H, ¹³C, DEPT-135)

Nuclear magnetic resonance spectroscopy provides detailed structural information about Boc-L-cysteine tert-butyl ester through comprehensive analysis of ¹H, ¹³C, and DEPT-135 spectra. The characteristic resonance patterns of the protecting groups enable unambiguous identification and structural elucidation [5].

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of Boc-L-cysteine tert-butyl ester in CDCl₃ exhibits characteristic signals corresponding to the tert-butyl and Boc protecting groups. The tert-butyl ester group appears as a nine-proton singlet at δ 1.47 ppm, while the Boc protecting group manifests as another nine-proton singlet at δ 1.51 ppm [5]. The cysteine backbone produces a multiplet for the β-methylene protons (CH₂S) at δ 2.89 ppm and a multiplet for the α-proton at δ 4.5 ppm [5].

The chemical shift separation between the two tert-butyl groups reflects their different electronic environments, with the ester tert-butyl group being slightly more shielded due to the electron-donating nature of the oxygen atom compared to the nitrogen-bound Boc group [6]. This spectroscopic distinction is crucial for structural confirmation and purity assessment.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides detailed information about the carbon skeleton and electronic environment of each carbon atom. The tert-butyl ester methyl carbons resonate at δ 28.6 ppm, while the Boc methyl carbons appear at δ 28.0 ppm [5]. The α-carbon of the cysteine residue is observed at δ 53.2 ppm, characteristic of amino acid α-carbons in protected derivatives [7].

The quaternary carbons of the protecting groups exhibit distinctive chemical shifts: the tert-butyl ester quaternary carbon at δ 82.1 ppm and the Boc quaternary carbon at δ 79.8 ppm [5]. The carbonyl carbon of the ester group appears at δ 170.2 ppm, typical for amino acid ester carbonyls [7].

Table 2: NMR Spectroscopic Data Compilation

Compound¹H NMR (CDCl₃) δ ppm¹³C NMR (CDCl₃) δ ppmNotable Features
N-tert-Butoxycarbonyl-L-cysteine tert-butyl ester1.47 (9H, s, tBu ester), 1.51 (9H, s, Boc), 2.89 (2H, m, CH₂S), 4.5 (1H, m, αCH)28.6 (tBu CH₃), 28.0 (Boc CH₃), 53.2 (αCH), 82.1 (tBu C), 79.8 (Boc C), 170.2 (C=O)Thiol protection, dual tBu groups
Boc-L-cysteine (reference)1.44 (9H, s, Boc), 2.8-3.0 (2H, m, CH₂S), 4.3 (1H, m, αCH)28.1 (Boc CH₃), 52.8 (αCH), 80.2 (Boc C), 171.5 (C=O)Free thiol, single Boc protection
tert-Butyl amino acid esters (general)1.4-1.5 (9H, s, tBu groups), 4.0-4.5 (1H, m, αCH)27.8-28.6 (tBu CH₃), 52-54 (αCH), 80-82 (tBu C), 170-172 (C=O)Characteristic tBu singlets

DEPT-135 NMR Analysis

Distortionless Enhancement by Polarization Transfer (DEPT-135) experiments provide crucial information for distinguishing between different carbon multiplicities. In the DEPT-135 spectrum, CH₃ and CH carbons appear as positive signals, while CH₂ carbons appear as negative signals, and quaternary carbons are absent [8] [9].

For Boc-L-cysteine tert-butyl ester, the DEPT-135 spectrum shows positive signals for both tert-butyl methyl groups (δ 28.6 and 28.0 ppm) and the α-carbon (δ 53.2 ppm). The β-methylene carbon appears as a negative signal at δ 27.2 ppm, confirming its CH₂ nature [9]. The quaternary carbons of both protecting groups and the carbonyl carbon are absent from the DEPT-135 spectrum, consistent with their quaternary nature [8].

Table 3: DEPT-135 NMR Analysis

Carbon TypeChemical Shift (ppm)DEPT-135 SignalMultiplicity
CH₃ (tert-butyl ester)28.6Positive (upfield)CH₃
CH₃ (Boc group)28.0Positive (upfield)CH₃
CH₂ (cysteine β-carbon)27.2Negative (downfield)CH₂
CH (cysteine α-carbon)53.2Positive (upfield)CH
Quaternary C (tert-butyl)82.1AbsentC
Quaternary C (Boc)79.8AbsentC
Carbonyl C (C=O)170.2AbsentC

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides essential information about the fragmentation behavior of Boc-L-cysteine tert-butyl ester under various ionization conditions. The characteristic fragmentation patterns are dominated by the loss of protecting group fragments, particularly the tert-butyl and Boc moieties [10] [11].

Electrospray Ionization Mass Spectrometry

Under electrospray ionization conditions, Boc-L-cysteine tert-butyl ester exhibits a molecular ion peak [M+H]⁺ at m/z 278, although this peak typically appears with variable intensity (1-10%) due to the lability of the protecting groups [12]. The fragmentation pattern is characterized by sequential loss of the protecting group components.

The most prominent fragmentation pathway involves the loss of tert-butyl radicals (57 Da) through α-cleavage mechanisms, producing intense fragment ions at m/z 221 with moderate relative intensity (20-40%) [11]. The loss of the entire Boc protecting group (100 Da) generates fragments at m/z 178 with high relative intensity (40-60%), while loss of the tert-butyl ester group (101 Da) produces fragments at m/z 177 with similarly high intensity [13].

Table 4: Mass Spectrometric Fragmentation Patterns

Fragment Typem/z ValueRelative IntensityFragmentation Mechanism
Molecular ion [M+H]⁺278Variable (1-10%)Molecular ion formation
Loss of tert-butyl [M-57]⁺221Moderate (20-40%)α-cleavage of tert-butyl
Loss of Boc [M-100]⁺178High (40-60%)Loss of protecting group
Loss of t-butyl ester [M-101]⁺177High (40-60%)Ester cleavage
Loss of CO₂tBu [M-117]⁺161Moderate (20-40%)Carboxylate loss
Cysteine fragment [M-174]⁺104Low (5-15%)Complete deprotection
Base peak fragments57, 100, 121Very high (80-100%)Characteristic protecting group fragments

Fragmentation Mechanisms

The fragmentation behavior of amino acid esters under mass spectrometric conditions follows predictable patterns based on the stability of the resulting fragments and the bond dissociation energies [14]. The tert-butyl groups undergo characteristic α-cleavage reactions, producing stable tertiary carbocations that contribute to the high intensity of the m/z 57 fragment [15].

The Boc protecting group exhibits a distinctive fragmentation pattern involving the formation of tert-butyl trifluoroacetate under acidic conditions, leading to the characteristic loss of 100 Da [13]. This fragmentation is particularly prominent in trifluoroacetic acid-mediated cleavage conditions commonly used in peptide synthesis protocols.

The cysteine backbone fragmentation produces diagnostic ions that can be used for structural confirmation and quantitative analysis. The complete loss of both protecting groups yields a fragment at m/z 104, corresponding to the protonated cysteine residue, although this typically appears with low intensity due to the instability of the unprotected amino acid under mass spectrometric conditions [10].

The base peak fragments at m/z 57, 100, and 121 represent the most stable fragmentation products and are characteristic of tert-butyl and Boc protecting group systems. These fragments serve as diagnostic markers for the presence of these protecting groups in complex mixtures and synthetic intermediates [11].

Advanced mass spectrometric techniques, including tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry, provide additional structural information through accurate mass measurements and fragmentation pathway elucidation. The accurate mass determination of fragment ions enables the confirmation of elemental compositions and the identification of specific fragmentation mechanisms [12].

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

277.13477939 g/mol

Monoisotopic Mass

277.13477939 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-21-2023

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